molecular formula C5H5ClN4O2 B3117471 5-Chloro-2-hydrazinyl-3-nitropyridine CAS No. 22353-46-4

5-Chloro-2-hydrazinyl-3-nitropyridine

Cat. No. B3117471
CAS RN: 22353-46-4
M. Wt: 188.57 g/mol
InChI Key: UHYSNWKUKBMEHR-UHFFFAOYSA-N
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Description

5-Chloro-2-hydrazinyl-3-nitropyridine is a chemical compound with the molecular formula C5H5ClN4O2 and a molecular weight of 188.57 . It is typically stored in a dark place, under an inert atmosphere, and in a freezer below -20°C .


Synthesis Analysis

The synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine can be achieved through various methods. One such method involves the reaction of 2-chloro-5-nitropyridine with hydrazine hydrate. Another method involves the reduction of 2-nitro-5-chloropyridine with hydrazine hydrate. A third method involves the nitration of 2-hydrazinopyridine with nitric acid.


Molecular Structure Analysis

The InChI code for 5-Chloro-2-hydrazinyl-3-nitropyridine is 1S/C5H5ClN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

It is recommended to be stored in a dark place, under an inert atmosphere, and in a freezer below -20°C .

Scientific Research Applications

Electron Spin Resonance Spectra Studies

5-Chloro-2-hydrazinyl-3-nitropyridine and its derivatives have been studied for their electron spin resonance (ESR) spectra. For example, the ESR spectra of 3-nitropyridine, 3,5-dinitropyridine, and 2-chloro-5-nitropyridine were obtained in dimethyl-sulphoxide solutions. These studies provide insights into the hyperfine splitting constants and molecular orbital calculations, contributing to our understanding of the electronic properties of such compounds (Cottrell & Rieger, 1967).

Cyclization Reactions

The compound and its related structures have been investigated in cyclization reactions. For instance, reactions of 5-nitropyridin-2(1H)-one with hydrazine hydrate led to the formation of various hydrazide compounds. These studies are significant for understanding the recyclization mechanisms of nitropyridine derivatives (Smolyar & Yutilov, 2008).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of 5-Chloro-2-hydrazinyl-3-nitropyridine derivatives. For example, the synthesis and X-ray diffraction analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile have been carried out to understand its structural differences compared to similar compounds. Such studies provide valuable data on hydrogen bonding and structural features (Tranfić et al., 2011).

Kinetics of Nucleophilic Substitutions

The kinetics of nucleophilic substitutions involving 5-Chloro-2-hydrazinyl-3-nitropyridine and its analogs have been a subject of study. This includes examining the reactions of these compounds with various nucleophilic agents in different solvents, providing insights into the reaction mechanisms and rate constants (Hamed, 1997).

Synthesis of Potential Anticancer Agents

Notably, derivatives of 5-Chloro-2-hydrazinyl-3-nitropyridine have been synthesized and evaluated for their potential as anticancer agents. Research in this area includes the development of various pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which are investigated for their effects on cancer cell proliferation and survival rates in mice models (Temple et al., 1983).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(5-chloro-3-nitropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYSNWKUKBMEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286308
Record name 5-Chloro-2-hydrazinyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydrazinyl-3-nitropyridine

CAS RN

22353-46-4
Record name 5-Chloro-2-hydrazinyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22353-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-hydrazinyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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